(S)-N-Glycidylphthalimide

Description

The exact mass of the compound (S)-(+)-N-(2,3-Epoxypropyl)phthalimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-Glycidylphthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Glycidylphthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

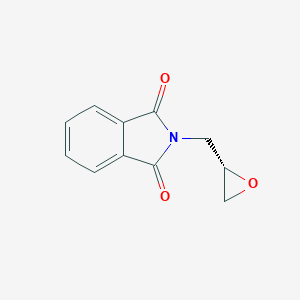

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUILGEYLVHGSEE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352110 | |

| Record name | 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161596-47-0 | |

| Record name | 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161596-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl phthalimide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161596470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((2S)-Oxiran-2-ylmethyl)-1H-isoindol-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-oxiranylmethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl Phthalimide, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GA7C6L4S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-N-Glycidylphthalimide CAS number 161596-47-0 properties

An In-depth Technical Guide to (S)-N-Glycidylphthalimide

CAS Number: 161596-47-0

This technical guide provides a comprehensive overview of (S)-N-Glycidylphthalimide, a crucial chiral building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, safety and handling protocols, synthetic and analytical methodologies, and key applications.

Physicochemical Properties

(S)-N-Glycidylphthalimide is a white to off-white crystalline powder.[1][2] Its chemical structure features a phthalimide (B116566) group attached to a glycidyl (B131873) (epoxy) moiety, rendering it a versatile bifunctional molecule. The "(S)" designation indicates the specific stereochemistry at the chiral center of the oxirane ring, which is critical for its application in asymmetric synthesis.

Table 1: Physicochemical Data for (S)-N-Glycidylphthalimide

| Property | Value | References |

| CAS Number | 161596-47-0 | [3][4] |

| Molecular Formula | C₁₁H₉NO₃ | [3][4] |

| Molecular Weight | 203.19 g/mol | [3][4] |

| Appearance | White or off-white crystalline powder | [1][2][4] |

| Melting Point | 100 - 104 °C | [1][4] |

| Boiling Point | 347.4 °C at 760 mmHg | [3][5] |

| Density | 1.446 g/cm³ | [3][5] |

| Optical Rotation | [α]²⁰_D_ = +7 to +13° (c=2.2 in CHCl₃) | [1][3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297).[3][5] Soluble in N,N-Dimethylformamide.[6] Practically insoluble in water.[6] | |

| Vapor Pressure | 5.38E-05 mmHg at 25°C | [3] |

| Flash Point | 163.9 °C | [3] |

Safety and Handling

(S)-N-Glycidylphthalimide is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause serious eye damage and is suspected of causing genetic defects.[7][8][9]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | References |

| Pictograms | GHS05, GHS08 | Danger | [5] |

| Hazard Statements | H318 | Causes serious eye damage. | [5][8][9] |

| H341 | Suspected of causing genetic defects. | [5][8][9] | |

| Precautionary Statements | P201, P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [4][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. | [8] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Handling and Storage:

-

Handling: Use in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed and store under an inert gas (e.g., nitrogen or argon) at 2-8°C.[3][5][11] The compound is sensitive to moisture.[12]

-

Disposal: Dispose of the material at a licensed chemical destruction plant. Do not discharge into sewer systems.

Experimental Protocols

(S)-N-Glycidylphthalimide is a key intermediate, and several synthetic routes have been developed. Below are representative protocols for its synthesis and analysis.

Synthesis via Ring-Closure of a Dihydroxypropyl Intermediate

A common and scalable method involves the synthesis from (S)-3-aminopropane-1,2-diol, followed by selective tosylation and ring-closure.[13]

Experimental Workflow:

Caption: Synthesis workflow for (S)-N-Glycidylphthalimide.

Methodology:

-

Condensation: (S)-3-aminopropane-1,2-diol is condensed with o-phthalic anhydride in ethyl acetate to yield 2-[(2S)-2,3-Dihydroxypropyl)isoindole-1,3-dione.[13]

-

Selective Tosylation: The primary hydroxyl group of the resulting diol is selectively reacted with tosyl chloride.[13] This step is crucial for directing the subsequent cyclization.

-

Ring-Closure: The tosylated intermediate undergoes an intramolecular ring-closure reaction in the presence of a base, such as sodium hydroxide solution, to form the epoxide ring of (S)-N-Glycidylphthalimide.[13] This route is reported to produce the target compound with a total yield of 77.9%, a chemical purity of 99.9%, and an optical purity of 99.2%.[13]

Synthesis from Phthalimide and (S)-Epichlorohydrin

Another widely used approach involves the direct reaction of a phthalimide salt with an optically active epihalohydrin, followed by base-induced cyclization.

Methodology:

-

Reaction: Phthalimide (or its potassium salt) is reacted with (S)-epichlorohydrin in a suitable solvent (e.g., isopropanol) in the presence of a phase transfer catalyst (e.g., tetra-n-butylammonium hydrogensulfate) and a base like anhydrous sodium carbonate.[14]

-

Cyclization: After the initial reaction, a stronger base such as potassium tert-butoxide is added to facilitate the ring-closure to the epoxide, yielding crude (S)-N-Glycidylphthalimide.[14]

-

Purification: The crude product is typically purified by recrystallization from a solvent mixture like ethyl acetate-hexane to yield the final product as white crystals.[15]

Analytical Protocol: Chiral HPLC for Optical Purity

The enantiomeric excess (e.e.) or optical purity is a critical quality attribute for (S)-N-Glycidylphthalimide. It is typically determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Methodology:

-

Instrument: Standard HPLC system with UV detection.

-

Column: CHIRALPAC AD (0.46 cm φ x 25 cm L).[14]

-

Mobile Phase: n-hexane/isopropanol (90/10 v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 220 nm.[14]

-

Retention Times: The (S)-isomer typically elutes before the (R)-isomer under these conditions.[14] The optical purity is calculated from the relative peak areas of the two enantiomers.[14]

Applications and Significance

(S)-N-Glycidylphthalimide serves as a versatile chiral intermediate in various fields, most notably in the pharmaceutical and polymer industries.[1] Its epoxy functionality allows for nucleophilic ring-opening reactions, while the phthalimide group serves as a protected primary amine, which can be deprotected under specific conditions.

Caption: Key application areas of (S)-N-Glycidylphthalimide.

-

Pharmaceutical Intermediate: This is the most significant application. It is a key intermediate for producing the antibiotic Linezolid and the anticoagulant Rivaroxaban.[3][5][13][16] Its defined stereochemistry is essential for the biological activity of these final drug products. It is also used in the development of prodrugs to improve bioavailability.[1]

-

Polymer Chemistry: It acts as a reactive intermediate or monomer in the synthesis of specialty polymers and resins.[1] The incorporation of this molecule can enhance properties such as thermal stability, mechanical strength, and adhesion.[1]

-

Adhesives, Sealants, and Coatings: The compound is used in formulating high-performance adhesives and coatings, where its epoxy group contributes to strong bonding, durability, and resistance to chemicals and environmental factors.[1]

Conclusion

(S)-N-Glycidylphthalimide (CAS 161596-47-0) is a high-value chiral intermediate with significant applications in the synthesis of life-saving pharmaceuticals and advanced materials. Its precise stereochemistry, coupled with its dual functionality, makes it an indispensable tool for chemists and material scientists. Proper handling and storage are paramount due to its hazardous nature. The synthetic and analytical methods outlined in this guide provide a foundation for its effective use in research and development settings. effective use in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 161596-47-0 | CAS DataBase [m.chemicalbook.com]

- 3. Cas 161596-47-0,(S)-(+)-GLYCIDYL PHTHALIMIDE | lookchem [lookchem.com]

- 4. (S)-(+)-Glycidyl Phthalimide - Safety Data Sheet [chemicalbook.com]

- 5. (S)-(+)-Glycidyl Phthalimide | 161596-47-0 [chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. (S)-N-Glycidylphthalimide 161596-47-0 | TCI AMERICA [tcichemicals.com]

- 9. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acrospharmatech.com [acrospharmatech.com]

- 11. (S)-(+)-N-(2,3-环氧丙基)邻苯二甲酰亚胺 Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 12. (S)-N-Glycidylphthalimide 161596-47-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. Synthesis of (S)-N-Glycidyl Phthalimide [cjph.com.cn]

- 14. data.epo.org [data.epo.org]

- 15. EP1564215A1 - Process for preparing glycidylphthalimide - Google Patents [patents.google.com]

- 16. CN110885325A - Preparation method of (S) -glycidol phthalimide - Google Patents [patents.google.com]

Synthesis of Chiral Epoxides from Allylic Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methodologies for the stereoselective synthesis of chiral epoxides from allylic alcohols, a critical transformation in the synthesis of complex, biologically active molecules. Key methods, including the foundational Sharpless asymmetric epoxidation, other metal-catalyzed systems, and emerging organocatalytic and enzymatic approaches, are discussed. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in the selection and implementation of the most suitable synthetic strategy.

Metal-Catalyzed Asymmetric Epoxidation

Transition metal catalysis remains a cornerstone for the enantioselective epoxidation of allylic alcohols. The hydroxyl group of the substrate plays a crucial directing role, enabling high levels of stereocontrol.

Sharpless-Katsuki Asymmetric Epoxidation

Developed by K. Barry Sharpless and Tsutomu Katsuki, this method is a highly reliable and widely used protocol for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] It utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate (DET or DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] A key advantage is that the facial selectivity of the epoxidation is predictably determined by the chirality of the tartrate ligand employed.[4]

Data Presentation: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| (E)-2-Hexen-1-ol | (+)-DIPT | 85-95 | >95 | [5] |

| Geraniol | (+)-DIPT | 77 | 95 | [5] |

| Cinnamyl alcohol | (+)-DET | 90 | >98 | [5] |

| 3-Methyl-2-buten-1-ol | (-)-DIPT | 88 | 91 | [5] |

| (Z)-2-Hexen-1-ol | (+)-DIPT | 80 | 85 | [5] |

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from established literature procedures.

Materials:

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

(E)-2-Hexen-1-ol

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)

-

Activated 3Å molecular sieves

-

10% aqueous tartaric acid solution

-

Diethyl ether (Et₂O) or dichloromethane for extraction

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add activated 3Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol) and anhydrous dichloromethane. Cool the suspension to -20 °C.

-

Catalyst Formation: To the cooled suspension, add titanium(IV) isopropoxide (0.05-0.10 equivalents) via syringe, followed by the dropwise addition of (+)-diisopropyl tartrate (0.06-0.12 equivalents). A color change to yellow or orange is typically observed. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.

-

Substrate Addition: Add the allylic alcohol, (E)-2-hexen-1-ol (1.0 equivalent), to the reaction mixture.

-

Epoxidation: Add the anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature while stirring vigorously for at least 1 hour to break up the titanium complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol, which can be further purified by chromatography.

Mandatory Visualization: Sharpless Asymmetric Epoxidation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.

Other Metal-Catalyzed Systems

While the Sharpless epoxidation is highly effective, other metal-based systems offer complementary selectivities and reactivities.

-

Vanadium-Based Catalysts: Vanadium complexes are particularly effective for the diastereoselective epoxidation of chiral allylic alcohols. The use of chiral hydroxamic acid ligands has enabled the development of highly enantioselective vanadium-catalyzed epoxidations.[6] These systems can be effective at low catalyst loadings.

-

Niobium-Based Catalysts: Chiral niobium-salan complexes have been shown to catalyze the asymmetric epoxidation of allylic alcohols using aqueous hydrogen peroxide (H₂O₂) as the oxidant, offering a more environmentally friendly alternative to TBHP.[1]

-

Tungsten-Based Catalysts: Tungsten-bishydroxamic acid complexes also utilize aqueous H₂O₂ as the oxidant and have demonstrated high enantioselectivities for a broad range of allylic and homoallylic alcohols.[7][8]

Data Presentation: Comparison of Metal-Catalyzed Epoxidation Methods

| Catalyst System | Oxidant | Typical Substrates | Key Advantage(s) | Reference(s) |

| Ti(OⁱPr)₄ / Chiral Tartrate | TBHP | Primary & Secondary Allylic Alcohols | High enantioselectivity, predictable stereochemistry | [1][2] |

| Vanadium / Chiral Hydroxamic Acid | TBHP/CHP | Chiral Allylic Alcohols | High diastereoselectivity, low catalyst loading | [6][9] |

| Niobium-Salan | aq. H₂O₂ | Primary Allylic Alcohols | "Green" oxidant (water byproduct) | [1] |

| Tungsten-Bishydroxamic Acid | aq. H₂O₂ | Primary, Secondary, & Tertiary Allylic Alcohols | Broad substrate scope, "green" oxidant | [7][8] |

Organocatalytic Asymmetric Epoxidation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the epoxidation of allylic alcohols, chiral ketones are the most prominent class of organocatalysts.

Chiral Ketone-Catalyzed Epoxidation (e.g., Shi Epoxidation)

The Shi epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant.[10] While highly effective for a range of unfunctionalized olefins, its application to allylic alcohols can be complicated by competing pathways. However, modifications and the development of new ketone catalysts are expanding the scope of this methodology.

Experimental Protocol: General Procedure for Chiral Ketone-Catalyzed Epoxidation

This is a general protocol and requires optimization for specific substrates and catalysts.

Materials:

-

Allylic alcohol

-

Chiral ketone catalyst (e.g., Shi catalyst)

-

Acetonitrile (B52724) and water (as solvent)

-

Potassium carbonate (K₂CO₃)

-

Oxone (potassium peroxymonosulfate)

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask, add the allylic alcohol, the chiral ketone catalyst (typically 10-30 mol%), and a mixture of acetonitrile and water.

-

Addition of Base and Oxidant: Add potassium carbonate to the mixture, followed by the portion-wise addition of Oxone over a period of time, maintaining the reaction temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC.

-

Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization: Organocatalytic Epoxidation Workflow

Caption: General workflow for chiral ketone-catalyzed epoxidation.

Enzymatic Epoxidation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral epoxides. Lipases and peroxygenases are the primary enzymes employed for the epoxidation of allylic alcohols.

Chemoenzymatic Epoxidation using Lipases

This method typically involves a two-step, one-pot process where a lipase (B570770) catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide. The in situ generated peracid then acts as the oxidant for the epoxidation of the allylic alcohol. This approach avoids the need to handle potentially hazardous pre-formed peracids.[11][12]

Data Presentation: Lipase-Catalyzed Epoxidation of Unsaturated Compounds

| Substrate | Lipase | Oxidant System | Conversion (%) | Selectivity (%) | Reference(s) |

| Oleic Acid Methyl Ester | Novozym 435 | H₂O₂ / Lauric Acid | >99 | High | [12] |

| Various Alkenes | Lipase | H₂O₂ / Lactone | 87-95 (Yield) | High | [13] |

Experimental Protocol: General Procedure for Lipase-Catalyzed Epoxidation

This protocol is a general guideline and requires optimization.

Materials:

-

Allylic alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Hydrogen peroxide (30-50% aqueous solution)

-

Carboxylic acid (e.g., caprylic acid) or a lactone

-

Organic solvent (e.g., toluene or hexane)

-

Buffer solution (optional, to maintain pH)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, dissolve the allylic alcohol in an appropriate organic solvent. Add the immobilized lipase.

-

Peracid Formation and Epoxidation: To the stirred suspension, add the carboxylic acid or lactone. Then, add the hydrogen peroxide solution dropwise over an extended period to maintain a low concentration of the oxidant and peracid, which helps to preserve the enzyme's activity.

-

Reaction Monitoring: Maintain the reaction at a specific temperature (e.g., 30-50 °C) and monitor the progress by GC or HPLC.

-

Workup: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse. The organic phase is then washed (e.g., with sodium bicarbonate solution to remove the carboxylic acid), dried, and concentrated to yield the epoxide, which can be further purified if necessary.

Mandatory Visualization: Chemoenzymatic Epoxidation Pathway

Caption: Pathway for lipase-catalyzed chemoenzymatic epoxidation.

Comparative Analysis and Conclusion

The choice of method for the synthesis of a chiral epoxide from an allylic alcohol depends on several factors, including the specific substrate, the desired stereoisomer, scalability, and economic and environmental considerations.

-

Sharpless Asymmetric Epoxidation remains the gold standard for many primary and secondary allylic alcohols due to its high enantioselectivity, predictable stereochemical outcome, and extensive literature precedent.[4]

-

Other Metal-Catalyzed Methods offer valuable alternatives, particularly when using greener oxidants like H₂O₂ or when targeting specific diastereomers.

-

Organocatalytic Methods are attractive for their metal-free nature, but their application to allylic alcohols is still less developed compared to other olefin classes.

-

Enzymatic Methods provide a green and often highly selective approach, with the added benefit of catalyst recyclability (in the case of immobilized enzymes). However, substrate scope and enzyme stability can be limiting factors.

For researchers and professionals in drug development, a thorough evaluation of these methods is crucial. For well-precedented transformations, the Sharpless epoxidation is often the most direct route. For novel substrates or when "green chemistry" principles are a priority, exploring newer metal-catalyzed systems with aqueous oxidants or enzymatic methods is highly recommended. Organocatalysis continues to evolve and may offer unique selectivity profiles for challenging substrates in the future.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicreactions.org [organicreactions.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. www.creativeofficepavilion.com - Classics In Stereoselective Synthesis [creativeofficepavilion.com]

- 6. Asymmetric epoxidation of allylic alcohols catalyzed by vanadium-binaphthylbishydroxamic Acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-N-Glycidylphthalimide as a chiral building block in organic chemistry

An In-Depth Technical Guide to (S)-N-Glycidylphthalimide as a Chiral Building Block in Organic Chemistry

Introduction

(S)-N-Glycidylphthalimide, also known as (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, is a versatile and highly valuable chiral building block in modern organic synthesis.[1][2][3] Its rigid phthalimide (B116566) group provides steric hindrance, directing nucleophilic attacks to the terminal carbon of the epoxide ring, while the chiral epoxide moiety serves as a precursor to a 1,2-amino alcohol synthon. This unique structural combination makes it a cornerstone in the enantioselective synthesis of numerous biologically active molecules, particularly pharmaceuticals.

This guide provides a comprehensive overview of (S)-N-Glycidylphthalimide, including its physicochemical properties, synthesis, and key applications in drug development, with a focus on detailed experimental protocols and reaction pathways. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties

(S)-N-Glycidylphthalimide is a white to off-white crystalline powder.[4][5] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 161596-47-0 | [4][6][7] |

| Molecular Formula | C₁₁H₉NO₃ | [4][6][7] |

| Molecular Weight | 203.19 g/mol | [6][7][8] |

| Appearance | White or off-white crystalline powder | [4][5][8] |

| Melting Point | 100 - 104 °C | [4] |

| Optical Rotation | [α]²⁰/D = +7° to +13° (c=2.2 in CHCl₃) | [4] |

| Purity | ≥98% (GC) | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7][8] |

| Storage | Store at room temperature or under inert gas at 2-8°C | [1][4][7][8] |

Synthesis of (S)-N-Glycidylphthalimide

Several methods exist for the synthesis of (S)-N-Glycidylphthalimide. A common and efficient industrial-scale approach involves the reaction of phthalimide with an (S)-1-substituted propylene (B89431) oxide derivative, followed by a base-mediated intramolecular cyclization to form the epoxide ring.[9][10][11] This method is advantageous due to its use of readily available starting materials, high yield, and excellent enantiomeric purity.[10][11]

Logical Workflow for Synthesis

Caption: General workflow for the two-step synthesis of (S)-N-Glycidylphthalimide.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from patented industrial methods.[10][11]

Step 1: Synthesis of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

-

To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add isopropanol (B130326) (160 g), phthalimide (29.6 g, 0.20 mol), (S)-epichlorohydrin (27.8 g, 0.30 mol), and benzyltriethylammonium chloride (2.27 g, 0.01 mol).[10]

-

Heat the mixture and maintain the internal temperature at 43°C with stirring for 10 hours.[10]

-

After the reaction is complete, recover the isopropanol by distillation under reduced pressure.

-

To the residue, add n-hexane (80 g) and stir at room temperature for 1 hour.

-

Filter the mixture and wash the filter cake with n-hexane (20 g). Combine the filtrates.

-

Recover the n-hexane and excess (S)-epichlorohydrin by distillation under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of (S)-N-Glycidylphthalimide

-

Dissolve the crude intermediate from Step 1 in toluene (B28343) (200 g) in a 500 mL flask.

-

Stir the system at 25°C to mix well.

-

Slowly add a 30% sodium methoxide (B1231860) solution in methanol (B129727) (36 g) dropwise over 15 minutes, maintaining the temperature at 25°C.[10][11]

-

Continue stirring the reaction at 25°C for 30 minutes.[10]

-

After the reaction is complete, filter the mixture. Add ice water (10 g) to the filtrate.

-

Recover the toluene by distillation.

-

Recrystallize the residue from ethanol (B145695) (100 g) to obtain pure (S)-N-Glycidylphthalimide.

| Starting Material | Product | Yield | HPLC Purity | Optical Purity (e.e.) | Reference |

| Phthalimide | (S)-N-Glycidylphthalimide | 87.6% | 99.2% | 99.3% | [10][11] |

Applications in Pharmaceutical Synthesis

The primary utility of (S)-N-Glycidylphthalimide is as an electrophilic building block. The epoxide ring is susceptible to nucleophilic attack, typically by amines, alcohols, or thiols. This ring-opening reaction, followed by deprotection of the phthalimide group (e.g., with hydrazine (B178648) or methylamine), provides a straightforward route to chiral 1,2-amino alcohols, which are key structural motifs in many pharmaceuticals.

General Reaction Pathway

Caption: Nucleophilic ring-opening of (S)-N-Glycidylphthalimide to form chiral amino alcohols.

A. Synthesis of Rivaroxaban (B1684504) Intermediate

Rivaroxaban (Xarelto®) is an oral anticoagulant that directly inhibits Factor Xa.[12][13][14] (S)-N-Glycidylphthalimide is a crucial intermediate for constructing the chiral oxazolidinone core of the molecule.[7][8][13][15]

Caption: Pathway to a key amine intermediate for Rivaroxaban synthesis.

This protocol describes the condensation of (S)-Glycidyl Phthalimide with 4-(4-aminophenyl)-3-morpholinone.[15]

-

Charge a 2 L four-necked round-bottom flask with Methanol (1500 ml).

-

Add 4-(4-aminophenyl)-3-morpholinone (100 g) and (S)-Glycidyl Phthalimide (127 g).[15]

-

Reflux the reaction mass for 24 hours.

-

Cool the reaction mixture to 25-30°C.

-

Filter the resulting solid and wash the residue with Methanol (50 ml).

-

Dry the solid at 45-50°C under vacuum to yield 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione.

-

The subsequent deprotection step can be carried out by treating this intermediate with aqueous methylamine (B109427) solution.[13]

B. Synthesis of (S)-Propranolol

Propranolol is a non-selective beta-blocker used to treat high blood pressure and other heart conditions. The (S)-enantiomer is responsible for the beta-blocking activity. (S)-N-Glycidylphthalimide serves as an excellent starting material for its synthesis.[16]

Caption: Synthetic route to (S)-Propranolol using (S)-N-Glycidylphthalimide.

This conceptual protocol is based on standard organic transformations utilizing (S)-N-Glycidylphthalimide as a starting point.[16][17]

-

Step 1: Synthesis of (S)-2-(3-(naphthalen-1-yloxy)-2-hydroxypropyl)isoindoline-1,3-dione. In a suitable solvent like DMF, dissolve α-naphthol (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents). Add (S)-N-Glycidylphthalimide (1.0 equivalent) and heat the mixture (e.g., to 80°C) until the reaction is complete (monitored by TLC). Work up by pouring into water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography.

-

Step 2: Deprotection. Dissolve the product from Step 1 in ethanol. Add hydrazine hydrate (B1144303) (2-3 equivalents) and reflux the mixture for several hours. Cool the reaction, filter off the phthalhydrazide (B32825) byproduct, and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

-

Step 3: N-isopropylation. Dissolve the crude amino alcohol from Step 2 in a solvent such as methanol. Add acetone (3-5 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation over Pd/C under a hydrogen atmosphere. The reaction proceeds via reductive amination to yield (S)-Propranolol. Purify the final product by crystallization or column chromatography.

Broader Applications

Beyond pharmaceuticals, (S)-N-Glycidylphthalimide and its racemic counterpart are utilized in material science.[4] Its reactive epoxide group makes it a useful monomer or cross-linking agent in the synthesis of specialty polymers, enhancing properties like thermal stability and mechanical strength.[4] It is also incorporated into high-performance adhesives, sealants, and coatings to improve adhesion and chemical resistance.[4]

Conclusion

(S)-N-Glycidylphthalimide is a high-purity, versatile chiral synthon that provides an efficient entry point to a wide range of enantiomerically pure compounds. Its primary application in the regioselective synthesis of chiral 1,2-amino alcohols has cemented its role as an indispensable building block in the development of modern pharmaceuticals, including anticoagulants, antibiotics, and beta-blockers. The robust and scalable synthetic routes to (S)-N-Glycidylphthalimide itself further enhance its appeal for large-scale industrial applications, extending its utility into the realm of advanced materials and polymer chemistry.

References

- 1. (S)-N-Glycidylphthalimide 161596-47-0 | TCI AMERICA [tcichemicals.com]

- 2. (S)-(+)-N-(2,3-环氧丙基)邻苯二甲酰亚胺 Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-N-Glycidylphthalimide 161596-47-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-N-Glycidylphthalimide, ≥99% 161596-47-0 India [ottokemi.com]

- 6. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(+)-Glycidyl Phthalimide | 161596-47-0 [chemicalbook.com]

- 8. (S)-(+)-Glycidyl Phthalimide CAS#: 161596-47-0 [m.chemicalbook.com]

- 9. (S)-(+)-Glycidyl Phthalimide synthesis - chemicalbook [chemicalbook.com]

- 10. WO2020051967A1 - Preparation method for (s)-glycidyl phthalimide - Google Patents [patents.google.com]

- 11. CN110885325A - Preparation method of (S) -glycidol phthalimide - Google Patents [patents.google.com]

- 12. Synthesis of (S)-N-Glycidyl Phthalimide [cjph.com.cn]

- 13. WO2016030669A1 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 14. WO2016030669A1 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 15. WO2016199027A1 - An improved process for preparation of rivaroxaban - Google Patents [patents.google.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide

This document provides a comprehensive overview of the spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, a key intermediate in various chemical syntheses. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Table 1: ¹H NMR Spectroscopic Data

This table presents the proton NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz | Assignment |

| 7.81–7.96 | multiplet | 2H (Aromatic) |

| 7.62–7.79 | multiplet | 2H (Aromatic) |

| 3.91–4.04 | multiplet | 1H (CH₂-N) |

| 3.72–3.85 | multiplet | 1H (CH₂-N) |

| 3.24 | tdd, J = 5.0, 3.9, 2.5 | 1H (Epoxy CH) |

| 2.75–2.90 | multiplet | 1H (Epoxy CH₂) |

| 2.68 | dd, J = 4.9, 2.5 | 1H (Epoxy CH₂) |

| Data sourced from a 500 MHz spectrum in CDCl₃[1]. |

Table 2: ¹³C NMR Spectroscopic Data

This table details the carbon-13 NMR chemical shifts (δ) in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | Carbonyl (C=O) |

| 134.1 | Aromatic |

| 131.9 | Aromatic |

| 123.4 | Aromatic |

| 49.1 | Epoxy CH |

| 46.1 | Epoxy CH₂ |

| 39.7 | N-CH₂ |

| Data sourced from a 126 MHz spectrum in CDCl₃[1]. |

Table 3: Infrared (IR) Spectroscopy Data

This table lists the characteristic absorption bands (νmax) in wavenumbers (cm⁻¹).

| Wavenumber (νmax) cm⁻¹ | Functional Group Assignment |

| 1772, 1712 | C=O stretch (Phthalimide) |

| 1606 | C=C stretch (Aromatic) |

| 1395 | C-N stretch |

| 1254, 900, 848 | Epoxide ring vibrations |

| Data sourced from a Nujol mull preparation[1]. |

Experimental Protocols

The data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Varian NMR System 500 MHz spectrometer.[1] The solvent used was deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced relative to the residual solvent signals (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a Nujol mull.[1]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Caption: Workflow for Spectroscopic Analysis.

Caption: Synthesis of the Target Compound.

References

Enantioselective epoxidation methods like Sharpless and Jacobsen epoxidations

An In-depth Technical Guide to Enantioselective Epoxidation: Sharpless and Jacobsen Methodologies

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and other complex, biologically active molecules. The inherent strain of the three-membered ring makes epoxides versatile intermediates for a variety of stereospecific transformations. Among the most powerful and reliable methods for achieving high enantiopurity in epoxidation are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation. This guide provides a detailed technical overview of these two seminal reactions, focusing on their core principles, catalytic mechanisms, substrate scope, and experimental protocols.

Sharpless Asymmetric Epoxidation

Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, the Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] For this work, K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[2] The reaction utilizes a titanium-based catalyst in conjunction with a chiral tartrate ester to direct the stereochemical outcome.

Core Principles

The SAE transforms a prochiral or racemic allylic alcohol into a chiral 2,3-epoxyalcohol with very high enantioselectivity (often >90% ee).[3][4] The reaction is renowned for its broad substrate scope and the predictability of its stereochemical outcome, which is determined solely by the chirality of the tartrate ligand used.[5][6]

The key reagents are:

-

Chiral Ligand: An enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[3][9]

A crucial feature of the SAE is that the facial selectivity of the epoxidation is independent of the substitution pattern on the allylic alcohol and is instead controlled by the choice of the chiral tartrate.[2]

-

Using (+)-DET or (+)-DIPT: The oxidant delivers the oxygen atom from the bottom (or re) face of the alkene when the allylic alcohol is drawn in a specific orientation.[6][10]

-

Using (–)-DET or (–)-DIPT: The oxygen is delivered from the top (or si) face.[10]

Catalytic Cycle and Mechanism

The active catalyst is a C₂-symmetric dinuclear titanium complex. The mechanism begins with the rapid exchange of isopropoxide ligands on the titanium center with the chiral tartrate, the allylic alcohol substrate, and the TBHP oxidant.[1][11][12] This self-assembly creates a rigid chiral environment around the titanium atom.

The key steps in the catalytic cycle are:

-

Catalyst Formation: Two molecules of Ti(OiPr)₄ react with two molecules of the dialkyl tartrate to form a C₂-symmetric dimeric catalyst, [Ti₂(tartrate)₂(OiPr)₄].[5][11]

-

Ligand Exchange: Two of the isopropoxide ligands on the dimer are exchanged, one for the allylic alcohol substrate and one for the TBHP oxidant, to form the "loaded" active catalyst.[3][11]

-

Oxygen Transfer: The titanium atom activates the coordinated TBHP, and the peroxide oxygen atom proximal to the metal is transferred to the double bond of the allylic alcohol. The chiral tartrate ligands create a sterically constrained environment that dictates the face of the alkene that can approach the activated oxygen, ensuring high enantioselectivity.[1][9]

-

Product Release: The resulting chiral epoxide and tert-butanol (B103910) are released, regenerating the catalyst for the next cycle.[3]

Visualization: Sharpless Epoxidation Catalytic Cycle

References

- 1. name-reaction.com [name-reaction.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Scilit [scilit.com]

- 5. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]

- 8. Sharpless Epoxidation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. dalalinstitute.com [dalalinstitute.com]

Role of (S)-N-Glycidylphthalimide in asymmetric synthesis

An In-depth Technical Guide on the Role of (S)-N-Glycidylphthalimide in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-N-Glycidylphthalimide, also known as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is a pivotal chiral building block in modern organic chemistry.[1][2][3][4] Its unique structure, featuring a stereodefined epoxide ring and a masked primary amine (phthalimide group), makes it an exceptionally versatile intermediate for the asymmetric synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical role in the stereoselective preparation of key pharmaceutical intermediates, particularly chiral β-amino alcohols. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a practical resource for professionals in research and drug development.

Properties of (S)-N-Glycidylphthalimide

(S)-N-Glycidylphthalimide is a white to off-white crystalline powder.[1] Its physical and chemical properties are fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 161596-47-0 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1][5] |

| Molecular Weight | 203.19 g/mol | [1][5][6] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 100 - 104 °C | [1] |

| Optical Rotation | [α]²⁰D = +7° to +13° (c=2.2 in CHCl₃) | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature or under inert gas at 2-8°C | [1][5][7] |

| Synonyms | (S)-N-(2,3-Epoxypropyl)phthalimide, (S)-(+)-Glycidyl Phthalimide (B116566) | [1][5] |

Synthesis of (S)-N-Glycidylphthalimide

The efficient and stereoretentive synthesis of (S)-N-Glycidylphthalimide is critical for its use in pharmaceutical manufacturing. Several methods have been developed, primarily focusing on high yield and the preservation of optical purity.

A prevalent industrial method involves the reaction of phthalimide or its potassium salt with an (S)-chiral C3 synthon, followed by an intramolecular cyclization to form the epoxide ring.[5][8][9][10]

Common Synthetic Routes

-

From Phthalimide and (S)-1-Substituted Propylene (B89431) Oxide: This is a two-step process where phthalimide is first reacted with an (S)-1-substituted propylene oxide (e.g., (S)-epichlorohydrin) to form a halo-alcohol intermediate.[9][11] This intermediate, 2-((S)-3-substituent-2-hydroxypropyl)isoindoline-1,3-dione, is then treated with a base (e.g., sodium methoxide) to induce a ring-closure reaction, yielding the final product.[8][9][10] This route is favored for its use of readily available materials and high yields.[9]

-

From (S)-3-Aminopropane-1,2-diol: This method involves the initial condensation of (S)-3-aminopropane-1,2-diol with o-phthalic anhydride (B1165640) to produce 2-[(2S)-2,3-Dihydroxypropyl]isoindole-1,3-dione.[12] The primary hydroxyl group is then selectively tosylated, followed by a base-induced ring-closure to form the epoxide, affording the target compound with high purity.[12]

Quantitative Data on Synthesis

The following table summarizes yields and optical purities reported for various synthetic preparations of (S)-N-Glycidylphthalimide.

| Starting Materials | Key Reagents/Conditions | Yield | Optical Purity (ee%) | Reference |

| Phthalimide, (S)-1-Chloroepoxypropane | 1. Tetrabutylammonium bromide, Isopropanol; 2. Sodium methoxide, Toluene | 87.6% | 99.3% | [9][11] |

| Phthalimide, (S)-1-Bromoepoxypropane | 1. Tetrabutylammonium bromide, Isopropanol; 2. Sodium methoxide, Toluene | 85.1% | 99.2% | [9] |

| (S)-3-Aminopropane-1,2-diol, o-Phthalic anhydride | 1. Ethyl acetate; 2. Tosyl chloride, NaOH | 77.9% (total) | 99.2% | [12] |

| Potassium Phthalimide, (S)-Epichlorohydrin | Benzyltrimethylammonium chloride, tert-Butyl alcohol | 72% | 97% | [13] |

| 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | Sodium carbonate, Xylene, Reflux | 94% | 99.8% | [10] |

Diagram: General Synthesis Workflow

Caption: A two-step synthesis of (S)-N-Glycidylphthalimide.

Role in Asymmetric Synthesis: The Chiral Synthon

The synthetic utility of (S)-N-Glycidylphthalimide stems from the high reactivity of its strained epoxide ring toward nucleophiles. The reaction proceeds via a highly regioselective Sɴ2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon of the epoxide. This ring-opening transfers the defined stereochemistry from the starting material to the product, making it an excellent method for installing a chiral hydroxy-amine functionality.

This transformation is a cornerstone for the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceuticals.[14][15]

Key Reaction: Synthesis of Chiral β-Amino Alcohols

The most significant application of (S)-N-Glycidylphthalimide is its reaction with primary or secondary amines. This aminolysis of the epoxide yields chiral N-protected 1-amino-3-(alkylamino)propan-2-ols. Subsequent deprotection of the phthalimide group (typically with hydrazine) liberates the primary amine, affording the final β-amino alcohol.

Diagram: Mechanism of Nucleophilic Ring-Opening

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-N-Glycidylphthalimide 161596-47-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (S)-N-Glycidylphthalimide | Epoxides | Ambeed.com [ambeed.com]

- 4. (S)-Glycidyl Phthalimide | 161596-47-0 | SynZeal [synzeal.com]

- 5. (S)-(+)-Glycidyl Phthalimide | 161596-47-0 [chemicalbook.com]

- 6. N-Glycidyl phthalimide | 5455-98-1 | FG23687 | Biosynth [biosynth.com]

- 7. (S)-(+)-N-(2,3-环氧丙基)邻苯二甲酰亚胺 Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. WO2020051967A1 - Preparation method for (s)-glycidyl phthalimide - Google Patents [patents.google.com]

- 10. (S)-(+)-Glycidyl Phthalimide synthesis - chemicalbook [chemicalbook.com]

- 11. CN110885325A - Preparation method of (S) -glycidol phthalimide - Google Patents [patents.google.com]

- 12. Synthesis of (S)-N-Glycidyl Phthalimide [cjph.com.cn]

- 13. data.epo.org [data.epo.org]

- 14. researchgate.net [researchgate.net]

- 15. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

A Technical Guide to the Discovery and History of Chiral Epoxides in Synthesis

Introduction

Chiral epoxides are indispensable building blocks in modern organic synthesis, valued for their versatility and the stereochemical control they provide.[1] These strained three-membered rings, containing two adjacent stereocenters, act as powerful intermediates in the creation of complex, biologically active molecules.[1] Their capacity for regioselective and stereospecific ring-opening reactions with a diverse range of nucleophiles makes them crucial in the pharmaceutical, agrochemical, and fine chemical industries.[1] This guide delves into the key discoveries that have shaped the field of chiral epoxide synthesis, tracing their progression from laboratory novelties to essential tools for asymmetric synthesis.[1]

Early Developments: From Racemic Mixtures to Resolution

The synthesis of epoxides, or oxiranes, dates back to the 19th century; however, these compounds were initially produced as racemic mixtures.[1] The significant challenge of accessing enantiomerically pure epoxides hindered their application in stereoselective synthesis.[1] Early methods were often inefficient and lacked general applicability, primarily relying on two main strategies:

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as carbohydrates, amino acids, or terpenes, as starting materials. The inherent chirality of these precursors is transferred through a series of chemical transformations to yield the desired chiral epoxide.[1] A significant drawback of this method is its dependence on the availability and structural variety of the initial chiral pool.[1]

-

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. A notable example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, later refined by researchers like Eric Jacobsen.[1][2] While effective, kinetic resolution is inherently limited to a theoretical maximum yield of 50% for the desired epoxide, making it a wasteful process.[1]

These early methods, though providing access to some chiral epoxides, were often substrate-specific and lacked the broad applicability needed for widespread synthetic use.[1] The true revolution in this field awaited the advent of catalytic asymmetric methods.[1]

The Dawn of Catalytic Asymmetric Epoxidation

The 1980s and 1990s represented a paradigm shift in the synthesis of chiral epoxides.[1] During this period, powerful catalytic systems emerged that could directly convert prochiral alkenes into enantiomerically enriched epoxides with high efficiency and predictability.[1]

The Sharpless-Katsuki Epoxidation: A Landmark Discovery

In 1980, K. Barry Sharpless and Tsutomu Katsuki reported a groundbreaking method for the asymmetric epoxidation of primary and secondary allylic alcohols.[3][4] This reaction, which utilizes a catalyst generated from titanium tetraisopropoxide (Ti(OiPr)₄), a chiral dialkyl tartrate (e.g., diethyl tartrate or DET), and tert-butyl hydroperoxide (TBHP) as the oxidant, was the first practical method for asymmetric epoxidation.[3][5][6]

The Sharpless-Katsuki epoxidation is renowned for its high degree of enantioselectivity, often exceeding 90% enantiomeric excess (ee).[4] The facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ester used.

Catalytic Cycle of the Sharpless-Katsuki Epoxidation

Caption: A simplified catalytic cycle of the Sharpless-Katsuki epoxidation.[1]

Quantitative Data for Sharpless-Katsuki Epoxidation

| Allylic Alcohol Substrate | Tartrate Ester | Enantiomeric Excess (ee, %) | Yield (%) |

| Geraniol | (+)-DIPT | >95 | 87 |

| (Z)-α-Phenylcinnamyl alcohol | (-)-DIPT | 99 | 91 |

| (E)-2-Hexen-1-ol | (+)-DIPT | 95 | 80 |

| Cinnamyl alcohol | (+)-DIPT | 96 | 75 |

Data are representative and may vary based on specific reaction conditions.

Experimental Protocol for Sharpless-Katsuki Epoxidation of Geraniol

-

Preparation of the Catalyst: A flame-dried, two-necked flask equipped with a magnetic stirrer is charged with dichloromethane (B109758) (DCM, 50 mL) under an argon atmosphere. Titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) is added, followed by (+)-diisopropyl tartrate ((+)-DIPT) (0.56 g, 2.4 mmol). The mixture is stirred at -20°C for 30 minutes.

-

Reaction: Geraniol (3.08 g, 20 mmol) is added to the catalyst solution. A solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M, 7.3 mL, 40 mmol) is added dropwise over 20 minutes, maintaining the temperature at -20°C.

-

Quenching and Work-up: The reaction is stirred at -20°C for 4 hours, after which it is quenched by the addition of water (10 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) gradient) to afford the chiral epoxide.

The Jacobsen-Katsuki Epoxidation: Expanding the Scope

While the Sharpless epoxidation is highly effective for allylic alcohols, it is generally not suitable for unfunctionalized alkenes. This limitation was addressed by Eric Jacobsen and Tsutomu Katsuki independently in 1990. They developed chiral manganese-salen complexes as catalysts for the asymmetric epoxidation of unfunctionalized olefins, particularly cis-disubstituted and trisubstituted alkenes.[3][7]

The Jacobsen-Katsuki epoxidation typically employs sodium hypochlorite (B82951) (bleach) or m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant. The catalyst's structure can be fine-tuned to optimize enantioselectivity for different substrates.

Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

Caption: A simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.[1]

Quantitative Data for Jacobsen-Katsuki Epoxidation

| Alkene Substrate | Oxidant | Enantiomeric Excess (ee, %) | Yield (%) |

| (Z)-1-Phenylpropene | mCPBA | 92 | 84 |

| 2,2-Dimethylchromene | NaOCl | 97 | 88 |

| Indene (B144670) | NaOCl | >98 | 76 |

| 1,2-Dihydronaphthalene | mCPBA | 96 | 90 |

Data are representative and may vary based on specific reaction conditions and catalyst structure.

Experimental Protocol for Jacobsen-Katsuki Epoxidation of Indene

-

Catalyst Preparation: The chiral (R,R)-Jacobsen's catalyst (0.1 g, 0.16 mmol) is dissolved in dichloromethane (DCM, 10 mL) in a round-bottom flask.

-

Reaction Setup: Indene (2.32 g, 20 mmol) and 4-phenylpyridine (B135609) N-oxide (0.27 g, 1.6 mmol) are added to the solution. The mixture is cooled to 0°C.

-

Oxidant Addition: A buffered solution of commercial bleach (12.5% NaOCl, 20 mL) is added dropwise over 2 hours with vigorous stirring.

-

Work-up: After the addition is complete, the reaction is stirred for an additional 12 hours at 0°C. The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the chiral indene oxide.

Organocatalytic Epoxidation: The Shi Epoxidation

A significant advancement in asymmetric epoxidation came in 1996 with the development of an organocatalytic method by Yian Shi.[1] This approach, a departure from the transition-metal-based systems, uses a chiral ketone derived from D-fructose as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant.[1][3] The active oxidizing species is a chiral dioxirane (B86890) generated in situ.

The Shi epoxidation is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes and has found wide application due to its operational simplicity and the use of a metal-free catalyst.

Logical Progression of Key Asymmetric Epoxidation Methods

Caption: A timeline showing the logical progression of major asymmetric epoxidation methods.

The journey to develop practical and efficient methods for the synthesis of chiral epoxides has been one of remarkable innovation.[1] From the early reliance on the chiral pool and resolution techniques to the landmark discoveries of the Sharpless, Jacobsen, and Shi epoxidations, the field has been fundamentally transformed.[1] These powerful catalytic asymmetric methods have provided chemists with precise and predictable tools for installing stereocenters, profoundly impacting the synthesis of complex molecules and the development of new therapeutics.[1] The continued evolution of this field, with a growing emphasis on organocatalytic and enzymatic methods, promises to further expand the toolkit available to researchers in their pursuit of novel and life-changing molecules.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. york.ac.uk [york.ac.uk]

- 7. www.creativeofficepavilion.com - Classics In Stereoselective Synthesis [creativeofficepavilion.com]

- 8. benchchem.com [benchchem.com]

(S)-N-Glycidylphthalimide molecular weight and formula

This guide provides core physicochemical properties of (S)-N-Glycidylphthalimide, a versatile building block in organic and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(S)-N-Glycidylphthalimide, also known as (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, is a key intermediate in various synthetic processes.[1] Its chemical and physical characteristics are fundamental to its application in research and development.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃[1][2][3][4][5] |

| Molecular Weight | 203.19 g/mol [1][3][4][5] (often rounded to 203.2)[2] |

| CAS Number | 161596-47-0[1][2][3][4][5] |

| Appearance | White or off-white crystalline powder[2] |

| Melting Point | 100 - 104 °C[2] |

Logical Relationship of Compound Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

This document is intended for informational purposes for a technical audience. Due to the nature of the request, experimental protocols and signaling pathways are not applicable for the presentation of basic molecular data.

References

Solubility Profile of (S)-N-Glycidylphthalimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-N-Glycidylphthalimide, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents.

Introduction

(S)-N-Glycidylphthalimide is a crucial building block in asymmetric synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. Understanding its solubility profile allows for the optimization of manufacturing processes, ensuring efficiency, purity, and yield.

Solubility Data

| Solvent Classification | Solvent Examples | Reported Solubility |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble |

| Alcohols | Methanol | Slightly Soluble |

| Other Alcohols | Soluble | |

| Ketones | Acetone, etc. | Soluble |

| Ethers | Diethyl ether, THF, etc. | Soluble |

| Water | Insoluble |

This data is compiled from various chemical supplier specifications and general chemical literature. "Slightly Soluble" indicates that the compound does not dissolve readily or completely at standard room temperature, while "Soluble" suggests good dissolution.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized procedure for determining the thermodynamic solubility of (S)-N-Glycidylphthalimide in an organic solvent of interest. This method, often considered the "gold standard," is designed to ensure that the solvent is fully saturated with the solute and that equilibrium has been reached.

3.1. Materials and Equipment

-

(S)-N-Glycidylphthalimide (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of (S)-N-Glycidylphthalimide to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Add a precise volume of the organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of (S)-N-Glycidylphthalimide.

-

Data Analysis: Calculate the solubility as the mean concentration from replicate experiments. The results are typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (S)-N-Glycidylphthalimide.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of (S)-N-Glycidylphthalimide in organic solvents. While quantitative data remains sparse, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a robust framework for researchers and drug development professionals to accurately determine its solubility in solvents relevant to their specific applications. Accurate solubility data is indispensable for the efficient and scalable synthesis, purification, and formulation of pharmaceuticals derived from this important chiral intermediate.

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using (S)-N-Glycidylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Glycidylphthalimide is a versatile chiral building block of significant importance in the pharmaceutical industry. Its rigid phthalimide (B116566) group provides a robust protecting group for the amine functionality, while the reactive epoxide ring allows for stereospecific ring-opening reactions with various nucleophiles. This enables the enantioselective synthesis of a wide range of chiral molecules, particularly β-amino alcohols, which are key structural motifs in many active pharmaceutical ingredients (APIs). The high optical purity of commercially available (S)-N-Glycidylphthalimide makes it an excellent starting material for the synthesis of enantiomerically pure drugs, ensuring high efficacy and reducing potential side effects associated with the inactive enantiomer.

This document provides detailed protocols for the application of (S)-N-Glycidylphthalimide in the enantioselective synthesis of key intermediates for the antibiotic Linezolid, the anticoagulant Rivaroxaban, and the β-blocker (S)-Propranolol.

Key Applications

(S)-N-Glycidylphthalimide serves as a crucial intermediate in the synthesis of several drugs. Its primary utility lies in the regioselective and stereospecific ring-opening of the epoxide by nucleophiles, leading to the formation of chiral 1-amino-2-hydroxypropyl derivatives.

-

Synthesis of Oxazolidinone Antibacterials (e.g., Linezolid): The synthesis of Linezolid intermediates involves the reaction of (S)-N-Glycidylphthalimide with an appropriate aniline (B41778) derivative. The resulting amino alcohol is then cyclized to form the core oxazolidinone ring structure.

-

Synthesis of Factor Xa Inhibitors (e.g., Rivaroxaban): For Rivaroxaban, (S)-N-Glycidylphthalimide is reacted with a substituted aniline to furnish a key intermediate containing the chiral amino alcohol moiety.[1]

-

Synthesis of β-Blockers (e.g., (S)-Propranolol): Chiral β-amino alcohols, the core of β-blockers, can be synthesized through the ring-opening of (S)-N-Glycidylphthalimide with an appropriate amine or phenoxide nucleophile.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps detailed in the protocols.

| Table 1: Synthesis of Linezolid Intermediate | |

| Reaction Step | Yield (%) |

| Reaction of 3-fluoro-4-morpholinobenzenamine with (S)-N-Glycidylphthalimide | ~85-90% |

| Deprotection of the phthalimide group using hydrazine (B178648) hydrate (B1144303) to yield (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one | ~90% |

| Overall Optical Purity (ee%) | >99% |

| Table 2: Synthesis of Rivaroxaban Intermediate | |

| Reaction Step | Yield (%) |

| Reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with (S)-N-Glycidylphthalimide | ~91% |

| Deprotection of the phthalimide group using aqueous methylamine (B109427) to yield 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | High |

| Overall Optical Purity (ee%) | >99% |

| Table 3: Synthesis of (S)-Propranolol Intermediate | |

| Reaction Step | Yield (%) |

| Ring-opening of (S)-N-Glycidylphthalimide with 1-naphthol (B170400) | ~95% |

| Deprotection of the phthalimide group with hydrazine hydrate followed by reaction with isopropylamine | ~89% |

| Overall Optical Purity (ee%) | >98% |

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Linezolid

This protocol details the synthesis of (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]amine, a crucial intermediate for Linezolid, starting from (S)-N-Glycidylphthalimide.

Step 1: Synthesis of 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione

-

Materials:

-

(S)-N-Glycidylphthalimide (1.0 eq)

-

3-fluoro-4-morpholinobenzenamine (1.0 eq)

-

Water

-

-

Procedure:

-

To a solution of (S)-N-Glycidylphthalimide in a mixture of ethanol and water, add 3-fluoro-4-morpholinobenzenamine.[2]

-

Heat the reaction mixture to reflux and maintain for approximately 20 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting residue is the desired product and can be used in the next step without further purification.

-

Step 2: Deprotection of the Phthalimide Group

-

Materials:

-

2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione (from Step 1)

-

Hydrazine hydrate (excess)[3]

-

Dichloromethane

-

Water

-

-

Procedure:

-

Dissolve the crude product from Step 1 in methanol.

-

Add hydrazine hydrate to the solution.[3]

-

Heat the reaction mixture to reflux for 1 hour.[3]

-

Cool the mixture to ambient temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic extracts with water and concentrate to yield the amine intermediate.[3]

-

Protocol 2: Synthesis of a Key Intermediate for Rivaroxaban

This protocol outlines the synthesis of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, a key precursor for Rivaroxaban.

Step 1: Synthesis of 2-({(5S)-3-[4-(3-Oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

-

Materials:

-

(S)-N-Glycidylphthalimide (1.0 eq)

-

4-(4-aminophenyl)morpholin-3-one (1.0 eq)

-

Ethanol

-

-

Procedure:

-

In a reaction vessel, dissolve 4-(4-aminophenyl)morpholin-3-one and (S)-N-Glycidylphthalimide in ethanol.

-

Heat the mixture to 50°C and monitor the reaction by HPLC.

-

After completion, filter the reaction mixture.

-

Concentrate the filtrate and crystallize the product.

-

Filter, wash the solid, and dry to obtain the intermediate.

-

Step 2: Phthalimide Deprotection

-

Materials:

-

The product from Step 1

-

Aqueous methylamine solution[4]

-

Methanol

-

Water

-

-

Procedure: